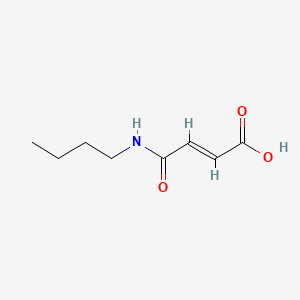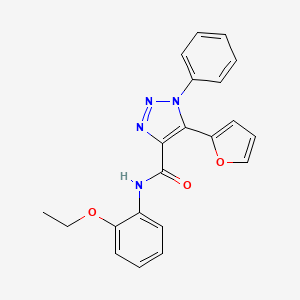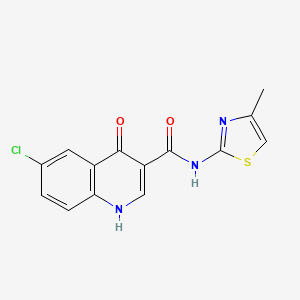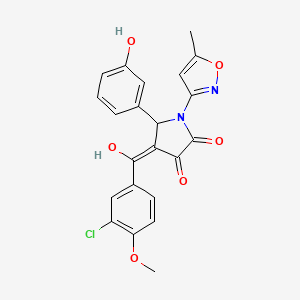![molecular formula C22H24N2O4 B6421443 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-4H-chromen-4-one CAS No. 844823-50-3](/img/structure/B6421443.png)
7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-4H-chromen-4-one, commonly referred to as 7-OH-8-MPC, is a newly synthesized compound that has been used in a variety of scientific research applications. This compound has been studied for its biochemical and physiological effects, and its potential for use in laboratory experiments.
科学的研究の応用
7-OH-8-MPC has been studied for its potential use in a variety of scientific research applications. It has been used in the study of drug delivery systems, as it has been found to have a high affinity for certain drugs. It has also been used in the study of cancer, as it has been found to have anti-tumor effects. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to reduce the levels of amyloid beta peptide in the brain.
作用機序
The exact mechanism of action of 7-OH-8-MPC is not yet fully understood. However, it is believed to work by binding to certain proteins in the cell and inhibiting their activity. This inhibition of protein activity is thought to be responsible for the anti-tumor, anti-Alzheimer's, and drug delivery effects of 7-OH-8-MPC.
Biochemical and Physiological Effects
7-OH-8-MPC has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to reduce the levels of amyloid beta peptide in the brain, which is believed to be responsible for its potential use in the treatment of Alzheimer's disease. Additionally, it has been found to have anti-tumor effects, and it has been found to have a high affinity for certain drugs, which is believed to be responsible for its potential use in drug delivery systems.
実験室実験の利点と制限
7-OH-8-MPC has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, which makes it well-suited for use in laboratory experiments. Additionally, it has a high affinity for certain drugs, which makes it well-suited for use in drug delivery systems. However, the exact mechanism of action of 7-OH-8-MPC is not yet fully understood, which can make it difficult to use in certain experiments. Additionally, its anti-tumor effects have only been studied in animal models, which can limit its use in certain experiments.
将来の方向性
There are a number of possible future directions for the study of 7-OH-8-MPC. One direction is to further study its mechanism of action, in order to better understand how it works. Additionally, further studies could be conducted to determine its potential use in the treatment of Alzheimer's disease and other neurological disorders. Additionally, further studies could be conducted to determine its potential use in drug delivery systems. Finally, further studies could be conducted to determine its potential use in the treatment of cancer.
合成法
7-OH-8-MPC is synthesized by a two-step process. The first step involves the condensation of N-methylpiperazine and 2-hydroxyethyl piperazine with 3-phenyl-4H-chromen-4-one, to form the desired compound. The second step is the hydrolysis of the resulting compound, which yields 7-OH-8-MPC.
特性
IUPAC Name |
7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c25-13-12-23-8-10-24(11-9-23)14-18-20(26)7-6-17-21(27)19(15-28-22(17)18)16-4-2-1-3-5-16/h1-7,15,25-26H,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGDLPUVHSHPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-4H-chromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-fluorophenyl)-N-[2-oxo-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B6421362.png)
![N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)-1,2,3-benzothiadiazole-6-carboxamide](/img/structure/B6421368.png)

![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6421385.png)

![2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B6421396.png)
![1-[2-(dimethylamino)ethyl]-5-(furan-2-yl)-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6421400.png)

![ethyl 6-chloro-4-[(4-cyanophenyl)amino]quinoline-3-carboxylate](/img/structure/B6421410.png)
![N6-[(2-methoxyphenyl)methyl]-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6421429.png)
![N-(3-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6421437.png)
![N4-(3-methoxyphenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6421454.png)
